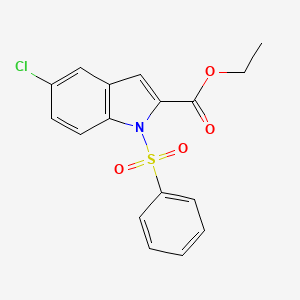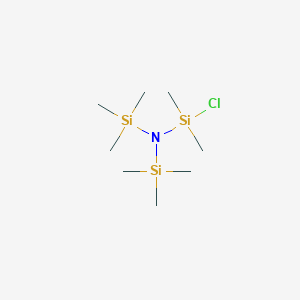![molecular formula C12H7NO2S B3048236 Thieno[3,2-f]quinoline-2-carboxylic acid CAS No. 1619264-46-8](/img/structure/B3048236.png)
Thieno[3,2-f]quinoline-2-carboxylic acid
Vue d'ensemble
Description
Thieno[3,2-f]quinoline-2-carboxylic acid is a heterocyclic compound that features an aromatic ring system containing both a thiophene and a quinoline ring. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-f]quinoline-2-carboxylic acid typically involves the use of 2,3-dihalogenated pyridines or quinolines as starting materials. These compounds undergo site-selective palladium-catalyzed cross-coupling reactions followed by Brønsted acid-mediated cycloisomerizations . Another method involves the use of aniline, which undergoes a sequence of Friedel–Crafts, Vilsmeier–Haack, nucleophilic aromatic substitution, and cyclization reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The use of palladium catalysts and Brønsted acids in controlled environments ensures the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Thieno[3,2-f]quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: Mononitration, monobromination, and Friedel–Crafts acylation occur primarily at the 2-position.
Oxidation and Reduction: The compound can be oxidized to form N-methylthieno[3,2-f]quinolin-7-one, which can be further treated with phosphorus pentachloride to yield 7-chlorothieno[3,2-f]quinoline.
Cyclization Reactions: The compound can undergo cyclization reactions to form various derivatives.
Common Reagents and Conditions
Bromination: Sodium thieno[3,2-f]quinoline-2-carboxylate is brominated to form the 5-bromo-acid.
Oxidation: N-methylthieno[3,2-f]quinolinium hydrogen sulfate is oxidized to N-methylthieno[3,2-f]quinolin-7-one.
Cyclization: Aniline undergoes cyclization reactions in the presence of Friedel–Crafts and Vilsmeier–Haack reagents.
Major Products
5-Bromothis compound: Formed through bromination reactions.
7-Chlorothieno[3,2-f]quinoline: Formed through oxidation and subsequent treatment with phosphorus pentachloride.
Applications De Recherche Scientifique
Thieno[3,2-f]quinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a central template for the synthesis of various drugs and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of thieno[3,2-f]quinoline-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, facilitating the formation of new chemical bonds . Additionally, it can participate in electrophilic and nucleophilic substitution reactions, similar to pyridine and benzene .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[2,3-b]quinoline-2-carboxylic acid: Another heterocyclic compound with similar structural properties.
Thiophene Derivatives: Compounds containing a thiophene ring, known for their diverse biological and industrial applications.
Quinoline Derivatives: Compounds containing a quinoline ring, widely used in medicinal chemistry.
Uniqueness
Thieno[3,2-f]quinoline-2-carboxylic acid is unique due to its combined thiophene and quinoline ring system, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
thieno[3,2-f]quinoline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO2S/c14-12(15)11-6-8-7-2-1-5-13-9(7)3-4-10(8)16-11/h1-6H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUCUVUMGRBTCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C=C(S3)C(=O)O)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735290 | |
| Record name | Thieno[3,2-f]quinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1619264-46-8, 29948-26-3 | |
| Record name | Thieno[3,2-f]quinoline-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1619264-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thieno[3,2-f]quinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(1R,2S,5S)-6-oxa-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid](/img/structure/B3048174.png)

